molecular formula C13H18INO2 B8147940 tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate

tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate

Cat. No.: B8147940
M. Wt: 347.19 g/mol
InChI Key: HPLWXDWRNBTPGH-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 4-iodo-3-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate typically involves the reaction of 4-iodo-3-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

4-iodo-3-methylbenzylamine+tert-butyl chloroformatetert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate\text{4-iodo-3-methylbenzylamine} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 4-iodo-3-methylbenzylamine+tert-butyl chloroformate→tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the carbamate group.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, leveraging the reactivity of the iodine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic syntheses.

Biology and Medicine:

    Drug Development:

    Bioconjugation: Used in the preparation of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Catalysis: Employed in catalytic processes to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • tert-Butyl N-[(4-iodophenyl)methyl]carbamate
  • tert-Butyl N-[(4-bromophenyl)methyl]carbamate
  • tert-Butyl N-[(4-chlorophenyl)methyl]carbamate

Uniqueness: tert-Butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate is unique due to the presence of both the iodine atom and the methyl group on the phenyl ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

tert-butyl N-[(4-iodo-3-methylphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO2/c1-9-7-10(5-6-11(9)14)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLWXDWRNBTPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)OC(C)(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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